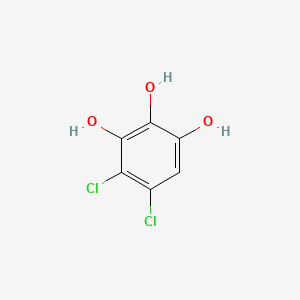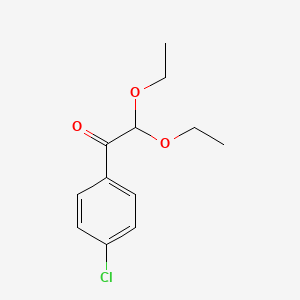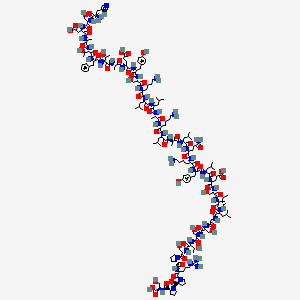
Helospectin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Helospectin II is a neuropeptide belonging to the vasoactive intestinal peptide (VIP) family. It is known for its vasodilatory and antihypertensive properties, which help in reducing blood pressure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Helospectin II can be synthesized through solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the employment of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process, often using automated peptide synthesizers to increase efficiency and yield. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels required for research and medical applications.
Analyse Chemischer Reaktionen
Types of Reactions: Helospectin II can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions to introduce specific functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to convert specific functional groups.
Substitution: Substitution reactions may involve the replacement of specific amino acids within the peptide chain using reagents like trifluoroacetic acid (TFA).
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of this compound, as well as peptide variants with substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Helospectin II has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Studied for its role in vasodilation and blood pressure regulation.
Medicine: Investigated for potential therapeutic uses in treating hypertension and other cardiovascular conditions.
Industry: Employed in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Helospectin II exerts its effects primarily through its interaction with the vasoactive intestinal peptide (VIP) receptor. Upon binding to this receptor, this compound triggers a signaling cascade that leads to vasodilation and a reduction in blood pressure. The molecular targets and pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels, which promote smooth muscle relaxation and vasodilation.
Vergleich Mit ähnlichen Verbindungen
Helospectin II is compared to other VIP family peptides, such as VIP itself and Pituitary adenylate cyclase-activating polypeptide (PACAP). While all these peptides share similar vasodilatory and antihypertensive properties, this compound is unique in its origin and specific receptor binding profile
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
93585-83-2 |
|---|---|
Molekularformel |
C180H288N46O57 |
Molekulargewicht |
4008 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[(2S)-2-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C180H288N46O57/c1-22-93(14)140(172(275)212-115(66-87(2)3)149(252)190-78-136(240)196-125(79-227)165(268)217-129(83-231)169(272)223-143(100(21)236)175(278)218-130(84-232)177(280)224-63-33-42-132(224)170(273)203-114(41-32-62-189-180(186)187)176(279)226-65-35-44-134(226)178(281)225-64-34-43-133(225)171(274)219-131(85-233)179(282)283)220-168(271)128(82-230)215-155(258)113(55-58-138(243)244)202-160(263)119(70-91(10)11)208-162(265)121(73-102-45-49-105(237)50-46-102)209-152(255)109(39-27-30-60-182)199-153(256)111(53-56-135(185)239)201-159(262)118(69-90(8)9)204-146(249)95(16)193-156(259)116(67-88(4)5)205-150(253)108(38-26-29-59-181)197-144(247)94(15)192-157(260)117(68-89(6)7)207-161(264)120(71-92(12)13)206-151(254)110(40-28-31-61-183)200-166(269)127(81-229)216-163(266)122(74-103-47-51-106(238)52-48-103)210-154(257)112(54-57-137(241)242)198-145(248)96(17)195-173(276)141(98(19)234)222-164(267)123(72-101-36-24-23-25-37-101)213-174(277)142(99(20)235)221-147(250)97(18)194-158(261)124(76-139(245)246)211-167(270)126(80-228)214-148(251)107(184)75-104-77-188-86-191-104/h23-25,36-37,45-52,77,86-100,107-134,140-143,227-238H,22,26-35,38-44,53-76,78-85,181-184H2,1-21H3,(H2,185,239)(H,188,191)(H,190,252)(H,192,260)(H,193,259)(H,194,261)(H,195,276)(H,196,240)(H,197,247)(H,198,248)(H,199,256)(H,200,269)(H,201,262)(H,202,263)(H,203,273)(H,204,249)(H,205,253)(H,206,254)(H,207,264)(H,208,265)(H,209,255)(H,210,257)(H,211,270)(H,212,275)(H,213,277)(H,214,251)(H,215,258)(H,216,266)(H,217,268)(H,218,278)(H,219,274)(H,220,271)(H,221,250)(H,222,267)(H,223,272)(H,241,242)(H,243,244)(H,245,246)(H,282,283)(H4,186,187,189)/t93-,94-,95-,96-,97-,98+,99+,100+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,140-,141-,142-,143-/m0/s1 |
InChI-Schlüssel |
LKDLKXMXYPSIRO-ZXFPMOGVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



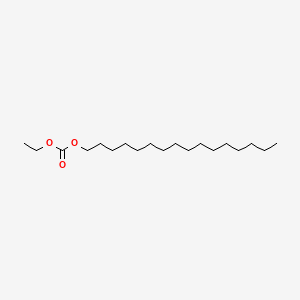
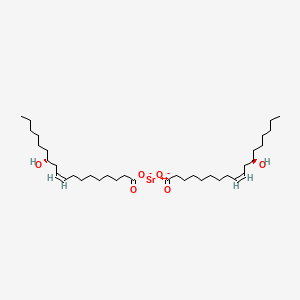
![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)


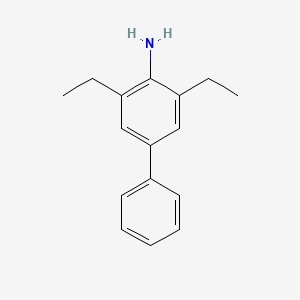
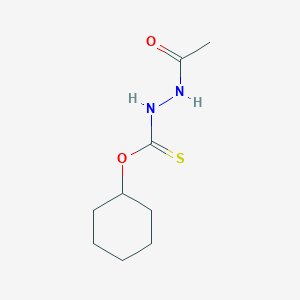
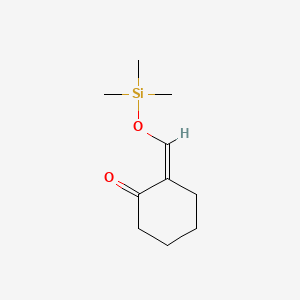
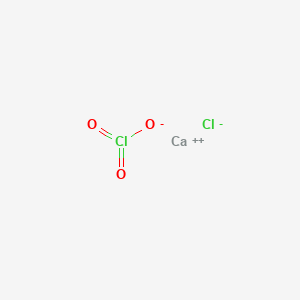
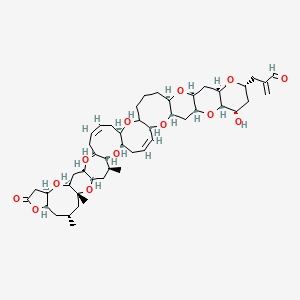
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
